Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate

Catalog No.
S3125132
CAS No.
2092515-59-6
M.F
C10H7BrN2O3
M. Wt
283.081
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-ca...

CAS Number

2092515-59-6

Product Name

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate

IUPAC Name

methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.081

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-8(11)9-12-3-7(5-14)13(9)4-6/h2-5H,1H3

InChI Key

MAELLEMRSMBXPW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2C(=CN=C2C(=C1)Br)C=O

Solubility

not available

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound characterized by its unique bicyclic structure, which consists of an imidazole ring fused with a pyridine ring. The molecule features a formyl group (–CHO) at the third position of the imidazole ring, a methyl group (–CH₃) at the sixth position of the pyridine ring, and a bromine atom (Br) at the eighth position of the pyridine ring. Its molecular formula is C₉H₈BrN₂O₃, and it has a molecular weight of approximately 255.07 g/mol .

The mechanism of action of MBF-Py is not well-established due to a lack of documented research on its biological properties or interactions with other compounds [, ].

Typical for imidazo[1,2-a]pyridines, including:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Condensation Reactions: The aldehyde group can react with amines or alcohols to form imines or hemiacetals, respectively.
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further oxidized to a carboxylic acid.

The synthesis of methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be constructed through cyclization reactions.
  • Bromination: Bromination can be achieved using brominating agents such as N-bromosuccinimide to introduce the bromine atom at the desired position.
  • Formylation: The introduction of the formyl group can be accomplished via Vilsmeier-Haack reaction or similar methods.
  • Esterification: Finally, esterification with methanol can yield the methyl ester.

Interaction studies involving methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate could focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary data may suggest interactions with specific cytochrome P450 enzymes, indicating its potential influence on drug metabolism and pharmacokinetics .

Several compounds share structural similarities with methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate908581-18-00.94
6-Bromoimidazo[1,2-a]pyridine217435-65-90.78
Methyl imidazo[1,2-a]pyridine-8-carboxylate133427-07-30.91
Methyl 2-amino-5-bromopyridine-3-carboxylate50735-34-70.75
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate1262409-63-10.78

XLogP3

2.1

Dates

Last modified: 04-14-2024

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